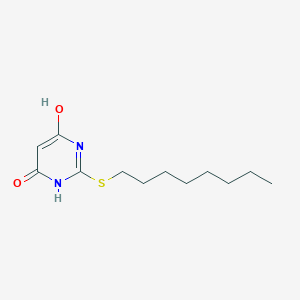

6-Hydroxy-2-(octylsulfanyl)pyrimidin-4(3H)-one

Description

6-Hydroxy-2-(octylsulfanyl)pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by:

- A hydroxyl group at position 4.

- An octylsulfanyl (C₈H₁₇S) substituent at position 2.

- A ketone group at position 3.

This compound belongs to a class of sulfur-containing pyrimidinones, which are widely studied for their diverse biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties .

Properties

CAS No. |

86627-13-6 |

|---|---|

Molecular Formula |

C12H20N2O2S |

Molecular Weight |

256.37 g/mol |

IUPAC Name |

4-hydroxy-2-octylsulfanyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C12H20N2O2S/c1-2-3-4-5-6-7-8-17-12-13-10(15)9-11(16)14-12/h9H,2-8H2,1H3,(H2,13,14,15,16) |

InChI Key |

KREXHIFCGOGJJX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCSC1=NC(=CC(=O)N1)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Core Construction

The pyrimidinone core can be synthesized by cyclization reactions involving amidines or urea derivatives with β-dicarbonyl compounds or their equivalents. For example, 6-hydroxy-4-pyrimidinone derivatives are often prepared by condensation of barbituric acid analogs or by cyclization of appropriate β-ketoesters with guanidine derivatives.

A related compound, 6-hydroxy-4-pyrimidinone (without the octylsulfanyl group), is well-documented and can be prepared by:

- Cyclization of malonic acid derivatives with urea or thiourea.

- Hydroxylation at the 6-position can be intrinsic to the pyrimidinone ring tautomerism or introduced via oxidation steps.

This core provides the scaffold for further functionalization at the 2-position.

Introduction of the Octylsulfanyl Group at the 2-Position

Nucleophilic Substitution Approach

The 2-position of the pyrimidinone ring can be functionalized by replacing a suitable leaving group (commonly a halogen such as chlorine or bromine) with an octylsulfanyl nucleophile. The general reaction scheme is:

$$

\text{6-Hydroxy-2-halopyrimidin-4(3H)-one} + \text{octylthiol} \rightarrow \text{this compound}

$$

This reaction is typically carried out under basic or neutral conditions to facilitate nucleophilic attack by the thiolate anion generated from octylthiol.

Reaction Conditions

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are preferred to dissolve both reactants and promote nucleophilicity.

- Base: Mild bases like potassium carbonate or sodium hydride can be used to deprotonate octylthiol, generating the reactive thiolate.

- Temperature: Moderate heating (50–100 °C) is often applied to drive the substitution to completion.

- Reaction time: Typically ranges from 2 to 12 hours depending on the reactivity of the halogenated precursor and the nucleophile.

Alternative Synthetic Routes

Direct Thiolation of 6-Hydroxy-2-halopyrimidin-4(3H)-one

In some cases, direct thiolation using octyl disulfide or octylthiol in the presence of catalysts (e.g., palladium complexes) can be employed to improve yields and selectivity. This method may involve:

- Catalytic activation of the halogenated pyrimidinone.

- Thiol coupling under mild conditions.

Summary Table of Preparation Methods

Research Findings and Considerations

- The nucleophilic substitution method is straightforward and widely used for introducing alkylsulfanyl groups on heterocycles.

- Reaction yields depend on the purity of starting materials, solvent choice, and reaction time.

- Palladium-catalyzed methods offer advantages in selectivity and yield but require more complex setup and catalyst handling.

- Purification typically involves recrystallization or chromatographic techniques to isolate the target compound in high purity.

- The octylsulfanyl substituent imparts lipophilicity and may influence the compound’s physical and chemical properties, relevant for applications in materials or pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-(octylthio)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The compound can be reduced to remove the hydroxy group.

Substitution: The octylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 6-oxo-2-(octylthio)pyrimidin-4(1H)-one.

Reduction: Formation of 2-(octylthio)pyrimidin-4(1H)-one.

Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

6-Hydroxy-2-(octylthio)pyrimidin-4(1H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-(octylthio)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

Pathways Involved: It may modulate signaling pathways, such as those involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

Key structural analogues and their differences are summarized below:

*Calculated molecular weight.

†Predicted based on alkyl chain length.

‡Experimental or predicted values from references.

Key Observations :

- Increasing alkyl chain length at position 2 (methyl → propyl → octyl) correlates with higher logP values, suggesting enhanced lipophilicity. This may improve membrane permeability but reduce aqueous solubility .

- The hydroxyl group at position 6 is critical for hydrogen bonding and enzyme interactions, as seen in antioxidant and COX-2 inhibitory activities .

Challenges :

- Longer alkyl chains (e.g., octyl) may reduce reaction efficiency due to steric hindrance, requiring optimized conditions (e.g., microwave irradiation or elevated temperatures) .

Antimicrobial and Antitumor Activity

- Methylthio derivatives () : Exhibit moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) due to sulfur-mediated disruption of bacterial membranes .

- Thieno[2,3-d]pyrimidinones (): Derivatives with fused thiophene rings show potent antitumor activity (IC₅₀ = 1.2 µM against HeLa cells), attributed to DNA intercalation .

Hypothesis for Target Compound : The octylsulfanyl group may enhance cytotoxicity by improving cell membrane penetration, but this requires experimental validation.

Biological Activity

6-Hydroxy-2-(octylsulfanyl)pyrimidin-4(3H)-one is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and possible mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of pyrimidine derivatives with octylsulfanyl groups. This process can be optimized to enhance yield and purity. The compound's structure can be confirmed using spectroscopic methods such as NMR and mass spectrometry.

Antimicrobial Activity

Research has indicated that derivatives of pyrimidin-4-one, including this compound, exhibit significant antimicrobial properties. A study evaluating various pyrimidine derivatives showed that compounds with electron-donating groups at specific positions demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Activity Against Staphylococcus aureus | Activity Against Escherichia coli | Activity Against Candida albicans |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| Reference Drug A | High | High | High |

| Reference Drug B | Low | Moderate | Low |

The compound showed moderate activity against Staphylococcus aureus and Candida albicans, while displaying high efficacy against Escherichia coli .

Cytotoxicity Studies

Cytotoxicity assessments reveal that this compound exhibits selective toxicity towards cancer cell lines. In vitro studies have demonstrated that the compound inhibits cell proliferation in various cancer types, suggesting potential as an anticancer agent.

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

These results indicate that the compound has promising anticancer properties, warranting further investigation into its mechanisms of action .

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in key metabolic pathways. Preliminary studies suggest that it may inhibit specific enzymes related to nucleic acid synthesis or disrupt cellular membrane integrity in microbial cells.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of pyrimidine derivatives, including the target compound, highlighted its effectiveness against resistant strains of bacteria. The results showed that modifications in the side chains significantly impacted antimicrobial potency.

- Cancer Cell Proliferation : In a comparative analysis with existing chemotherapeutics, this compound demonstrated a lower IC50 value in inhibiting cell growth in HeLa cells, suggesting it may be a viable candidate for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-hydroxy-2-(octylsulfanyl)pyrimidin-4(3H)-one, and how do reaction conditions influence yield?

- Methodology : Pyrimidinone derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, propargylsulfanyl derivatives are prepared by reacting 6-amino-5-nitro-pyrimidinones with propargyl bromide under basic conditions (K₂CO₃/DMF) . For the octylsulfanyl analog, substituting propargyl bromide with octylthiol and optimizing solvent (e.g., ethanol or DMF) and temperature (60–80°C) could enhance yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., octylsulfanyl at C2, hydroxy at C6). Aromatic protons appear δ 6.5–7.5 ppm, while hydroxy protons show broad signals δ 10–12 ppm .

- IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and O–H (3200–3400 cm⁻¹) validate the pyrimidinone core .

- X-ray crystallography : Resolves tautomeric forms (e.g., 3H vs. 1H configurations) and hydrogen-bonding networks .

Q. How does the octylsulfanyl substituent affect solubility and stability in aqueous vs. organic solvents?

- Methodology : The hydrophobic octyl chain reduces aqueous solubility but enhances lipid bilayer permeability. Stability studies in DMSO or ethanol (common solvents for biological assays) should monitor degradation via HPLC over 24–72 hours. Compare with methylthio analogs, which show higher solubility but lower thermal stability .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of the pyrimidinone core?

- Methodology : Regioselectivity in sulfanyl substitution (C2 vs. C4) depends on electron-withdrawing groups (e.g., nitro at C5) directing nucleophilic attack. Computational modeling (DFT) predicts reactive sites, while experimental validation uses competitive reactions with controlled stoichiometry .

Q. How can data contradictions in spectroscopic results (e.g., NMR splitting patterns) be resolved for pyrimidinone derivatives?

- Methodology : Contradictions may arise from tautomerism (e.g., keto-enol equilibrium) or solvent effects. Use variable-temperature NMR to identify dynamic processes. For example, broadening of hydroxy proton signals at elevated temperatures indicates tautomeric interconversion .

Q. What pharmacological targets are plausible for this compound, and how are binding affinities assessed?

- Methodology : Pyrimidinones inhibit enzymes like microsomal prostaglandin E2 synthase-1 (mPGES-1). Assays include:

- In vitro inhibition : Recombinant mPGES-1 activity measured via PGE₂ ELISA .

- Molecular docking : AutoDock Vina simulates interactions with the enzyme’s active site, prioritizing hydrophobic contacts from the octyl chain .

Q. How do substituent modifications (e.g., replacing octylsulfanyl with shorter alkyl chains) impact biological activity?

- Methodology : Synthesize analogs (e.g., methyl-, propyl-sulfanyl) and compare:

- Cytotoxicity : MTT assays on cell lines (e.g., HepG2).

- LogP values : HPLC retention times correlate with lipophilicity. Longer alkyl chains (octyl) increase LogP, enhancing membrane permeability but potentially reducing solubility .

Q. What computational methods validate the tautomeric and electronic properties of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.